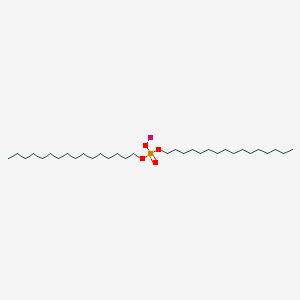
Potassium dihexadecyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium dihexadecyl phosphate is a useful research compound. Its molecular formula is C32H66KO4P and its molecular weight is 584.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Applications in Nanotechnology
2.1 Functionalization of Nanoparticles
One of the prominent applications of PDHP is in the functionalization of superparamagnetic iron oxide nanoparticles (SPIONs). A study demonstrated the successful functionalization of SPIONs with PDHP, enhancing their stability and biocompatibility for biomedical applications such as drug delivery and magnetic resonance imaging (MRI) . The functionalized nanoparticles exhibited minimal cytotoxicity and were effectively internalized by cancer cell lines, indicating their potential for targeted therapy.
| Property | SPIONs without PDHP | SPIONs with PDHP |
|---|---|---|
| Cytotoxicity | Significant | Minimal |
| Intracellular Iron Uptake | Low | High |
| ROS Generation | Moderate | Elevated |
2.2 Delivery Systems
PDHP has also been explored as a component in lipid-based drug delivery systems. Its amphiphilic nature allows it to form stable lipid bilayers, which can encapsulate therapeutic agents for controlled release. This application is particularly advantageous in targeting specific tissues or cells while minimizing systemic side effects .
Biochemical Applications
3.1 Membrane Studies
Research has shown that PDHP can be utilized in the study of membrane permeability and ion transport mechanisms. It has been incorporated into bilayer systems to investigate potassium ion permeation under regulated conditions, aiding in understanding cellular membrane dynamics .
3.2 Gene Expression Modulation
In cellular studies, PDHP was found to influence gene expression related to iron metabolism and cellular proliferation. The functionalized SPIONs showed altered expression levels of genes such as alkaline phosphatase and transferrin receptor 1, suggesting that PDHP may play a role in modulating cellular responses to iron .
Safety and Toxicological Assessments
Safety assessments indicate that alkyl phosphates like PDHP exhibit low toxicity profiles. Studies report high oral LD50 values (>2 g/kg) and low dermal irritation potential, confirming that PDHP can be safely utilized in various applications without significant adverse effects .
Case Studies Summary Table
属性
CAS 编号 |
17026-47-0 |
|---|---|
分子式 |
C32H66KO4P |
分子量 |
584.9 g/mol |
IUPAC 名称 |
potassium;dihexadecyl phosphate |
InChI |
InChI=1S/C32H67O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-32H2,1-2H3,(H,33,34);/q;+1/p-1 |
InChI 键 |
INJCIHHCTBEDST-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
手性 SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
规范 SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
Key on ui other cas no. |
17026-47-0 |
Pictograms |
Corrosive; Irritant |
相关CAS编号 |
2197-63-9 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















